molecular formula C10H9NO B1504654 3-ethylidene-1H-indol-2-one CAS No. 2597-29-7

3-ethylidene-1H-indol-2-one

Cat. No.: B1504654
CAS No.: 2597-29-7
M. Wt: 159.18 g/mol
InChI Key: OXFIOEDMLFSOAN-UHFFFAOYSA-N
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Description

3-Ethylidene-1H-indol-2-one is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylidene-1H-indol-2-one typically involves the reaction of indole with ethylidene derivatives under specific conditions. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives with ketones. The reaction conditions usually require a strong acid catalyst and heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. These methods ensure the efficient production of the compound while maintaining quality and consistency. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylidene-1H-indol-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). These reactions typically occur under acidic conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used. These reactions are often carried out in anhydrous ether or alcohol solvents.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of indole-2-carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce ethylidene-1H-indol-2-ol or other reduced forms of the compound.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

  • Biology: Indole derivatives, including 3-ethylidene-1H-indol-2-one, have shown biological activities such as antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: Research has explored its use in developing new pharmaceuticals, particularly in the treatment of diseases such as cancer and infections.

  • Industry: Its applications extend to the development of new materials and chemicals used in various industrial processes.

Mechanism of Action

3-Ethylidene-1H-indol-2-one is compared to other similar indole derivatives, such as 3-ethyl-1H-indole and 2H-indol-2-one. While these compounds share structural similarities, this compound is unique in its reactivity and potential applications. The presence of the ethylidene group contributes to its distinct chemical properties and biological activities.

Comparison with Similar Compounds

  • 3-Ethyl-1H-indole

  • 2H-Indol-2-one

  • Indole-2-carboxylic acid

  • Ethylidene-1H-indol-2-ol

Properties

IUPAC Name

3-ethylidene-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-2-7-8-5-3-4-6-9(8)11-10(7)12/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFIOEDMLFSOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00698941
Record name 3-Ethylidene-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2597-29-7
Record name 3-Ethylidene-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.85 mL (15 mmol) acetaldehyde were added dropwise to 2.0 g (15 mmol) indolin-2-one and 0.20 mL piperidine in 20 mL methanol. The reaction mixture was refluxed for 3 h and then evaporated down. The residue was triturated in diisopropylether and suction filtered.
Quantity
0.85 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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